Ethyl 4-hydroxy-2-methyl-6-oxo-5-phenyl-1,6-dihydropyridine-3-carboxylate
Description
Ethyl 4-hydroxy-2-methyl-6-oxo-5-phenyl-1,6-dihydropyridine-3-carboxylate is a substituted dihydropyridine derivative characterized by a 1,6-dihydropyridine core with multiple functional groups:
- Position 2: Methyl group (–CH₃).
- Position 4: Hydroxy group (–OH).
- Position 5: Phenyl ring (–C₆H₅).
- Position 6: Oxo group (=O).
- Position 3: Ethyl ester (–COOEt).
This compound is structurally related to bioactive pyridine derivatives, which are often explored for antimicrobial, antiviral, or enzyme-inhibitory properties . Its synthesis typically involves condensation reactions of enaminonitrile intermediates or cyclization of substituted acrylates under basic conditions . Crystallographic studies (e.g., using SHELX or ORTEP-3 software) have been critical in confirming its planar dihydropyridine ring and hydrogen-bonding interactions involving the 4-hydroxy group .
Properties
CAS No. |
76066-86-9 |
|---|---|
Molecular Formula |
C15H15NO4 |
Molecular Weight |
273.28 g/mol |
IUPAC Name |
ethyl 4-hydroxy-2-methyl-6-oxo-5-phenyl-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C15H15NO4/c1-3-20-15(19)11-9(2)16-14(18)12(13(11)17)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H2,16,17,18) |
InChI Key |
WCTVEONIUSTFIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)C(=C1O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
DDQ-Mediated Dehydrogenation
The oxidation of ethyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate to its dihydro counterpart is a critical step in accessing the 1,6-dihydropyridine scaffold. A representative procedure involves refluxing the tetrahydropyridine derivative with DDQ (2.5 equiv) in 1,4-dioxane for 5 hours. This method achieves a 62% yield after chromatographic purification (MeOH:DCM gradient). The reaction proceeds via a hydride abstraction mechanism, as evidenced by the formation of a conjugated diene system in the product.
Key parameters:
- Molar ratio : Substrate:DDQ = 1:2.1
- Temperature : Reflux (101°C for 1,4-dioxane)
- Workup : Sequential washing with saturated NaHCO₃ and brine, followed by neutral alumina chromatography.
Halogenation Strategies
Chlorination with Phosphorus Oxychloride
Alkylation and Functionalization
O-Methylation with Silver Carbonate
Selective methylation of the 4-hydroxy group is achieved using Ag₂CO₃ (1.5 equiv) and methyl iodide (4 equiv) in DMF at 50°C for 16 hours. This method affords ethyl 4-methoxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate in 75% yield. The silver ion acts as a Lewis acid, polarizing the hydroxyl group for nucleophilic attack by the methylating agent.
Optimization Notes :
- Lower temperatures (<40°C) result in incomplete conversion
- Excess methyl iodide prevents dialkylation byproducts
- Chromatography on silica gel (EtOAc/hexane) ensures product purity
Cyclocondensation Approaches
Thermal Cyclization in DMF
Formation of the pyridine core can be achieved through thermal cyclization of (E)-4-[1-amino-eth-(Z)-ylidene]pent-2-enedioic acid diethyl ester in DMF at 165–175°C. This 14–24 hour process yields ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate in 36–60% yield, depending on reaction time and temperature. The mechanism involves sequential-hydride shifts and 6π-electrocyclic ring closure.
Critical Parameters :
- Solvent : Anhydrous DMF required to prevent hydrolysis
- Temperature : <160°C leads to incomplete cyclization
- Impurity Profile : Unreacted starting material (≤15%) typically observed
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-2-methyl-6-oxo-5-phenyl-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into its dihydropyridine analogs.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, dihydropyridines, and other functionalized derivatives .
Scientific Research Applications
Ethyl 4-hydroxy-2-methyl-6-oxo-5-phenyl-1,6-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-2-methyl-6-oxo-5-phenyl-1,6-dihydropyridine-3-carboxylate involves its interaction with various molecular targets and pathways. It has been shown to inhibit endoplasmic reticulum stress and apoptosis, as well as modulate the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Insights:
Substituent Effects on Reactivity and Bioactivity :
- The 4-hydroxy group in the target compound enables hydrogen bonding (e.g., O–H···O interactions in crystal lattices), enhancing solubility and stability . In contrast, the 4-chloro-5-nitro analog () exhibits stronger electron-withdrawing effects, favoring electrophilic substitution but reducing biocompatibility .
- 2-Trifluoromethyl substitution () increases metabolic resistance due to fluorine’s inductive effect, making it suitable for prolonged drug action .
Synthetic Pathways: The target compound and its analogs are synthesized via base-mediated cyclization (e.g., NaOH in ethanol at 75°C) or condensation with heterocyclic amines (e.g., benzoimidazol-2-yl derivatives in ) . Thioxo derivatives () require sulfurizing agents (e.g., P₂S₅) for 6-thioxo group introduction, altering redox properties .
Biological Activity :
- The 5-phenyl group in the target compound and ’s analog contributes to π-π stacking interactions with biological targets, enhancing antimicrobial potency .
- Nitro and chloro substituents () are associated with cytotoxicity, limiting therapeutic use but favoring applications in agrochemicals .
Crystallographic and Computational Analysis :
- Software like SHELXL and ORTEP-3 () have been pivotal in analyzing dihydropyridine ring puckering and hydrogen-bonding networks, which correlate with bioavailability .
Biological Activity
Ethyl 4-hydroxy-2-methyl-6-oxo-5-phenyl-1,6-dihydropyridine-3-carboxylate (commonly referred to as a derivative of 1,4-dihydropyridine) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C15H15NO4 |
| Molecular Weight | 273.29 g/mol |
| CAS Number | 10350-10-4 |
| SMILES | O=C(N(C)C1)C2=CC(O)=CC=C2N3C1=C(C(OCC)=O)N=C3 |
This compound is primarily recognized for its role as a calcium channel blocker . Specifically, it acts on L-type calcium channels, which are crucial in regulating calcium ion influx in various tissues, including cardiac and smooth muscle. This action is particularly beneficial in treating cardiovascular conditions such as hypertension and angina by leading to vasodilation and reduced cardiac workload .
Calcium Channel Blocking Activity
Research indicates that modifications at the C-4 position of the dihydropyridine scaffold can enhance selectivity for different calcium channel types. For instance, certain derivatives have shown increased selectivity towards T-type calcium channels, making them potential candidates for treating neurological disorders .
Cardiovascular Effects
Numerous studies have highlighted the efficacy of dihydropyridine derivatives in managing cardiovascular diseases. Ethyl 4-hydroxy-2-methyl-6-oxo-5-phenyl derivatives have demonstrated:
- Antihypertensive effects : By blocking calcium entry into vascular smooth muscle cells, these compounds can lower blood pressure effectively.
Antimicrobial Properties
Recent investigations into the antimicrobial activity of various dihydropyridine derivatives have revealed promising results. The compound has shown notable inhibition against several bacterial strains, indicating its potential as an antimicrobial agent .
Cytotoxicity Studies
In vitro studies assessing cytotoxicity have been conducted to evaluate the safety profile of ethyl 4-hydroxy derivatives. These studies typically involve various cancer cell lines, where the compound's ability to induce apoptosis or inhibit cell proliferation is measured. Results indicate that some derivatives possess significant cytotoxic activity against specific cancer cell lines .
Study 1: Calcium Channel Blocking Activity
A study published in MDPI explored the structure–activity relationship (SAR) of various dihydropyridine derivatives. It was found that modifications at specific positions significantly influenced their calcium channel blocking potency. Ethyl 4-hydroxy derivatives were among those identified with enhanced selectivity towards T-type channels, suggesting their utility in pain management therapies .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of ethyl 4-hydroxy derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria. The findings support further exploration into these compounds as viable alternatives to traditional antibiotics .
Study 3: Cytotoxicity Assessment
Research assessing the cytotoxic effects of ethyl 4-hydroxy derivatives on various cancer cell lines revealed significant inhibitory effects, particularly against breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .
Q & A
Basic Research Questions
What are the established synthetic routes for Ethyl 4-hydroxy-2-methyl-6-oxo-5-phenyl-1,6-dihydropyridine-3-carboxylate?
Methodological Answer:
A common method involves the recyclization of 3-arylpyranone precursors. For example, methyl or ethyl esters of 4,6-dimethyl-3-aryl-2-oxo-2H-pyrancarboxylic acids react with ammonium acetate in acetic acid under reflux to yield dihydropyridine derivatives. This method achieves high yields (e.g., 89% in optimized conditions) by leveraging the nucleophilic substitution and cyclization of intermediates . Key parameters include solvent choice (acetic acid), temperature (reflux), and stoichiometric ratios of ammonium acetate.
How is the compound characterized structurally, and what techniques are essential for validation?
Methodological Answer:
X-ray crystallography is the gold standard for structural elucidation. For example, asymmetric units in related compounds reveal planar pyridinone rings stabilized by intramolecular hydrogen bonds (O—H⋯O, N—H⋯O), with bond lengths deviating from literature values due to electron density redistribution (e.g., O2—C5: 1.210 Å elongation; O1—C3: 1.362 Å shortening) . Complementary techniques include:
- NMR : To confirm proton environments and substituent positions.
- FT-IR : To identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
- Mass spectrometry : For molecular ion validation.
What are the primary applications of this compound in biological research?
Methodological Answer:
Derivatives of this scaffold show antimicrobial and antifungal activity. For example, micromethod assays in 96-well plates using Bacillus subtilis ATCC 6633 and Saccharomyces cerevisiae 61 strains revealed inhibitory concentrations as low as 31.3 μg/mL. Activity correlates with substituent electronic effects; nitro groups enhance potency due to increased electrophilicity .
Advanced Research Questions
How do hydrogen-bonding networks influence the supramolecular architecture of this compound?
Methodological Answer:
Intra- and intermolecular hydrogen bonds dictate crystal packing. For instance, O—H⋯O and N—H⋯O bonds create planar layers parallel to the (010) plane, with solvate molecules (ethanol/methanol) bridging adjacent layers . Graph-set analysis (e.g., Etter’s formalism) reveals R₂²(8) motifs, where donor-acceptor distances range from 2.65–2.89 Å. These interactions stabilize the crystal lattice and affect solubility and melting behavior .
What challenges arise in refining the crystal structure using SHELX software?
Methodological Answer:
SHELXL refinement requires careful handling of disorder and symmetry. For example, ethyl groups in asymmetric units may exhibit rotational disorder (e.g., three positions with 0.50:0.25:0.25 occupancy ratios), necessitating PART and SUMP instructions to model split positions . Challenges include:
- Twinned data : Use TWIN/BASF commands for high-resolution refinement.
- Hydrogen bonding : Restraints (e.g., DFIX) ensure geometrically plausible O—H⋯O distances.
- Validation : Check R-factors (<5% for high-quality data) and residual density maps .
How does polymorphism affect the physicochemical properties of this compound?
Methodological Answer:
Polymorphs exhibit distinct hydrogen-bonding patterns. A triclinic polymorph (P1 space group) with a = 6.2620 Å, b = 7.1053 Å, and γ = 114.823° shows stronger cation-anion interactions via water-mediated H-bonds compared to a previously reported polymorph. These differences impact dissolution rates and thermal stability, as shown by DSC and TGA .
How can reaction conditions be optimized for regioselective synthesis of derivatives?
Methodological Answer:
Regioselectivity is controlled by solvent polarity and catalyst choice. For example, using Zn(OTf)₂ in DMF at 110°C with 1.5 equivalents of methyl propiolate yields a single dihydropyridine regioisomer (89% yield). Key factors include:
- Solvent : Polar aprotic solvents (DMF) favor cyclization over side reactions.
- Temperature : Elevated temperatures (110°C) accelerate kinetics.
- Catalyst loading : 10 mol% Zn(OTf)₂ minimizes byproduct formation .
What computational methods are used to predict puckering and conformational dynamics?
Methodological Answer:
Cremer-Pople puckering coordinates quantify ring non-planarity. For pyridinone rings, amplitude (q) and phase (φ) parameters are derived from atomic displacements relative to a mean plane. DFT calculations (e.g., B3LYP/6-31G*) validate experimental torsion angles (e.g., C1—C2—C17—O4 = 47.2°–59.3°) and predict energy barriers for pseudorotation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
